molecular formula C18H17ClN6 B10932355 1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10932355
M. Wt: 352.8 g/mol
InChI Key: CEVQKTJAXGLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro-methylphenyl group and two methylpyrazolyl groups attached to a central pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step synthetic routes. One common method includes the reaction of 3-chloro-4-methylphenylhydrazine with 1-methylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, using boronic acids and palladium catalysts to form biaryl derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole can be compared with other similar pyrazole derivatives, such as:

    1-(3-chloro-4-methylphenyl)-3-(1-methylpyrazol-4-yl)urea: This compound has a similar structure but contains a urea group instead of a second pyrazolyl group.

    1-methylpyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group and is used in Suzuki-Miyaura cross-coupling reactions.

    1,2,4-triazole-containing scaffolds: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple pyrazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C18H17ClN6/c1-12-4-5-15(6-16(12)19)25-18(14-9-21-24(3)11-14)7-17(22-25)13-8-20-23(2)10-13/h4-11H,1-3H3

InChI Key

CEVQKTJAXGLHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CN(N=C3)C)C4=CN(N=C4)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.